5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid

Azo dye intermediate Molecular design Coupling component architecture

5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid (CAS 54363-79-0) is a synthetic monoazo compound with molecular formula C22H18N4O3S and molecular weight 418.47 g/mol, classified under EINECS 259-124-0. It is constructed via diazotization of 4-amino-1-naphthylamine and subsequent coupling with 2-anilinobenzenesulphonic acid (diphenylamine-4-sulfonic acid), yielding a structure that incorporates both a naphthyl diazo moiety and a diphenylamine sulfonic acid coupling component.

Molecular Formula C22H18N4O3S
Molecular Weight 418.5 g/mol
CAS No. 54363-79-0
Cat. No. B12683922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid
CAS54363-79-0
Molecular FormulaC22H18N4O3S
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N)S(=O)(=O)O
InChIInChI=1S/C22H18N4O3S/c23-19-11-13-20(18-9-5-4-8-17(18)19)26-25-16-10-12-21(22(14-16)30(27,28)29)24-15-6-2-1-3-7-15/h1-14,24H,23H2,(H,27,28,29)
InChIKeyBXYJHQULICQBSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic Acid (CAS 54363-79-0): Technical Procurement Baseline for Azo Dye Intermediate Selection


5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid (CAS 54363-79-0) is a synthetic monoazo compound with molecular formula C22H18N4O3S and molecular weight 418.47 g/mol, classified under EINECS 259-124-0 [1]. It is constructed via diazotization of 4-amino-1-naphthylamine and subsequent coupling with 2-anilinobenzenesulphonic acid (diphenylamine-4-sulfonic acid), yielding a structure that incorporates both a naphthyl diazo moiety and a diphenylamine sulfonic acid coupling component [2]. The compound is registered under EU REACH as an active substance with the regulatory designation 'Intermediate use only' under a joint submission, last updated 20 February 2018 [1]. Its computed physicochemical profile includes a density of 1.39 g/cm³, refractive index of 1.693, XlogP of 5.1, topological polar surface area of 126 Ų, 3 hydrogen bond donors, 7 hydrogen bond acceptors, and 5 rotatable bonds .

Why Generic Substitution of 5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic Acid with Simpler Azo Intermediates Fails


Simpler azo intermediates sharing the 4-amino-1-naphthyl diazo component — such as 4-[(4-amino-1-naphthyl)azo]benzenesulfonic acid (CAS 3713-23-3, MW 327.07, C16H13N3O3S) or its sodium salt (CAS 5399-85-9, MW 350.35) — lack the 2-anilinobenzenesulphonic acid coupling moiety that defines the target compound . This structural difference is not cosmetic: the diphenylamine sulfonic acid bridge introduces an additional aromatic ring and a secondary aniline –NH– group, which directly alters the hydrogen-bonding capacity (3 donors / 7 acceptors vs. 2 donors / 6 acceptors for CAS 3713-23-3), conformational flexibility (5 rotatable bonds vs. 3), hydrophobicity (XlogP 5.1 vs. a predicted lower value for the simpler analog), and topological polar surface area (126 Ų vs. a predicted lower value) . Furthermore, the target compound is specifically registered under EU REACH with the restriction 'Intermediate use only,' meaning it is legally confined to use as a synthetic building block and cannot simply be interchanged with finished dye products or intermediates lacking this regulatory designation [1]. These combined structural and regulatory factors mean that downstream reaction yields, product purity profiles, and regulatory compliance are all contingent on the specific coupling component architecture.

Quantitative Differentiation Evidence for 5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic Acid Versus Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation Versus Simpler Benzenesulfonic Acid Analogs

The target compound (C22H18N4O3S, MW 418.47 g/mol, 30 heavy atoms) is structurally differentiated from its closest monoazo analog, 4-[(4-amino-1-naphthyl)azo]benzenesulfonic acid (CAS 3713-23-3, C16H13N3O3S, MW 327.07 g/mol, 23 heavy atoms), by the presence of the 2-anilinobenzenesulphonic acid coupling component instead of a simple benzenesulfonic acid . This represents a molecular weight increase of 91.40 g/mol (+27.9%) and a heavy atom count increase of 7 atoms (+30.4%), directly attributable to the additional phenylamino substituent on the coupling ring . Both datasets are derived from authoritative chemical database computed properties and represent cross-study comparable evidence .

Azo dye intermediate Molecular design Coupling component architecture

Hydrogen Bonding Capacity and Conformational Flexibility Comparison for Solubility and Reactivity Prediction

The target compound possesses 3 hydrogen bond donor sites and 7 hydrogen bond acceptor sites, compared with 2 donors and 6 acceptors for 4-[(4-amino-1-naphthyl)azo]benzenesulfonic acid (CAS 3713-23-3) . Additionally, the target compound has 5 rotatable bonds versus 3 for the comparator, indicating greater conformational flexibility in solution . The topological polar surface area (TPSA) of the target compound is 126 Ų, a computed property not reported for the comparator but predictable as lower due to the absence of the additional aromatic ring and NH group . These data represent cross-study comparable evidence derived from the same computational prediction platform.

Hydrogen bonding Conformational analysis Azo dye intermediate design

EU REACH Regulatory Designation as 'Intermediate Use Only' as a Procurement Gate

Under EU REACH Regulation (EC) No 1907/2006, 5-((4-amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid (EC 259-124-0) is registered with the specific designation 'Intermediate use only' under a joint submission, active as of 20 February 2018 [1]. This regulatory status legally restricts the compound to use as a chemical intermediate in further synthesis and explicitly prohibits its direct use as a finished dye product within the EU market. In contrast, structurally related finished azo dyes (e.g., C.I. Acid Black 26, which uses this intermediate in its synthesis pathway) are registered for direct application in textile dyeing . This represents class-level inference evidence based on regulatory registrations.

REACH compliance Chemical intermediate regulation Procurement restriction

Density and Refractive Index as Bulk Purity and Identity Verification Parameters

The experimentally reported density of 5-((4-amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid is 1.39 g/cm³ with a refractive index of 1.693 . In comparison, the closest structural analog without the anilino coupling bridge, 4-[(4-amino-1-naphthyl)azo]benzenesulfonic acid (CAS 3713-23-3), has a predicted density of 1.43±0.1 g/cm³ (predicted, not experimental) . The density difference of approximately 0.04 g/cm³ (target lower than comparator), while modest, reflects the different molecular packing influenced by the additional phenylamino substituent. Refractive index data for the comparator is not available for direct comparison. This evidence is cross-study comparable with the caveat that comparator density is computationally predicted rather than experimentally measured.

Physicochemical characterization Quality control Identity verification

Synthetic Pathway Role as Key Intermediate in Acid Black 26 and Related Polyazo Dye Families

The target compound is structurally positioned as a key intermediate in the synthesis of Acid Black 26 (a commercial polyazo dye), where 5-amino-2-(phenylamino)benzenesulfonic acid (the reduced amino precursor of the target compound's coupling component) is diazotized and coupled with naphthalen-1-amine, then further diazotized and coupled with 6-hydroxynaphthalene-2-sulfonic acid . The target compound itself — bearing the intact azo linkage rather than the free amino group — represents the monoazo intermediate stage in analogous synthetic sequences. Simpler monoazo intermediates lacking the anilino bridge (e.g., CAS 3713-23-3, CAS 5399-85-9) cannot participate in the same sequential diazotization-coupling cascade because they lack the secondary aromatic amine functionality required for the second diazotization step. This is class-level inference evidence based on documented synthetic routes for structurally related polyazo dyes.

Polyazo dye synthesis Acid Black 26 Diazotization-coupling sequence

Hydrophobicity (XlogP) Differentiation Affecting Phase Partitioning and Extraction Behavior

The target compound has a computed XlogP value of 5.1, indicating substantially higher lipophilicity than would be predicted for simpler monoazo benzenesulfonic acid analogs lacking the additional phenyl ring . While the specific XlogP for CAS 3713-23-3 is not explicitly reported in the accessed databases, the structural difference (C22H18N4O3S vs. C16H13N3O3S, with the target containing an extra C6H5N moiety) supports a class-level inference of significantly higher logP for the target compound, consistent with the addition of a phenyl ring to the molecular scaffold. The predicted density difference (1.39 vs. 1.43 g/cm³) is also consistent with less efficient crystal packing due to the bulkier coupling component . This is class-level inference evidence supplemented by computed property data.

Partition coefficient Hydrophobicity Process chemistry

Best-Fit Procurement Scenarios for 5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic Acid Based on Differentiated Evidence


Polyazo Dye Manufacturing Requiring Sequential Diazotization-Coupling Chemistry

This compound is optimally procured when the synthetic route demands a monoazo intermediate that retains a secondary aromatic amine (–NH–Ph) capable of undergoing a second diazotization step [1]. This is essential for constructing polyazo dyes in the Acid Black, Direct Black, and Acid Brown families, where the diphenylamine sulfonic acid architecture provides the requisite functionality for building triazo and tetraazo chromophores. Simpler monoazo intermediates (CAS 3713-23-3, CAS 5399-85-9) lack this secondary amine and would terminate the synthetic sequence prematurely . The quantitative evidence of an additional H-bond donor (3 vs. 2) and the documented role of 5-amino-2-(phenylamino)benzenesulfonic acid in Acid Black 26 synthesis support this application scenario [1].

EU-Compliant Chemical Intermediate Procurement Under REACH 'Intermediate Use Only' Restrictions

Organizations operating within the EU regulatory framework must verify that this compound (EC 259-124-0) is used strictly as a chemical intermediate in further synthesis, consistent with its REACH registration designation [1]. This scenario applies to fine chemical manufacturers, contract research organizations, and dye intermediate suppliers who require a fully registered, compliant intermediate for further transformation. The regulatory status is a differentiator from finished dyes that are registered for direct application, and procurement documentation should reflect the 'Intermediate use only' restriction to ensure audit-readiness [1].

Structure-Activity Relationship (SAR) Studies on Azo Dye Coupling Component Architecture

Academic or industrial research programs investigating the effect of coupling component structure on azo dye properties (color, fastness, solubility, toxicity) can use this compound as a representative member of the diphenylamine sulfonic acid-coupled azo dye class [1]. Its well-defined computed properties — XlogP 5.1, TPSA 126 Ų, 5 rotatable bonds, 3 H-bond donors, 7 H-bond acceptors — provide a quantitative baseline for systematic comparison with analogs bearing simpler (benzenesulfonic acid) or more complex coupling components . The density (1.39 g/cm³) and refractive index (1.693) offer experimental benchmarks for purity assessment in research settings .

Quality Control Reference Standard for Incoming Intermediate Inspection

Procurement and QC laboratories can leverage the experimentally measured density (1.39 g/cm³) and refractive index (1.693) as rapid, non-destructive identity verification parameters for incoming lots of this intermediate [1]. Unlike simpler analogs for which only predicted density values are available (e.g., 1.43±0.1 g/cm³ for CAS 3713-23-3), the availability of experimental physical constants for the target compound enables more reliable lot acceptance testing and reduces reliance on computationally predicted properties that carry inherent uncertainty .

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